2-bromo-N-cyclobutyl-5-fluorobenzamide

Descripción

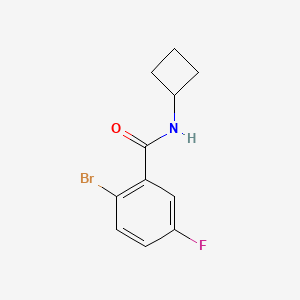

2-Bromo-N-cyclobutyl-5-fluorobenzamide is a halogenated benzamide derivative featuring a bromine atom at the 2-position, a fluorine atom at the 5-position of the benzene ring, and a cyclobutyl group attached to the amide nitrogen. Its structural uniqueness arises from the combination of electron-withdrawing halogens (Br, F) and the sterically demanding cyclobutyl substituent, which may influence its reactivity, solubility, and biological activity compared to analogous compounds .

Propiedades

IUPAC Name |

2-bromo-N-cyclobutyl-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO/c12-10-5-4-7(13)6-9(10)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPNORYODSUKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=C(C=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-bromo-N-cyclobutyl-5-fluorobenzamide typically involves the following steps:

Bromination: The starting material, 5-fluorobenzamide, undergoes bromination at the second position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Cyclobutylation: The brominated intermediate is then reacted with cyclobutylamine to introduce the cyclobutyl group.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Análisis De Reacciones Químicas

2-bromo-N-cyclobutyl-5-fluorobenzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups present in the molecule.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

2-bromo-N-cyclobutyl-5-fluorobenzamide has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

Materials Science: The compound is used as a building block in the synthesis of advanced materials with unique properties, such as molecular receptors and biosensors.

Environmental Chemistry:

Mecanismo De Acción

The mechanism of action of 2-bromo-N-cyclobutyl-5-fluorobenzamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and binding affinity with biological molecules. The cyclobutyl group enhances its stability and lipophilicity, facilitating its penetration into biological membranes. The exact molecular targets and pathways involved depend on the specific application and the biological system under investigation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-bromo-N-cyclobutyl-5-fluorobenzamide with five related benzamide derivatives, focusing on molecular properties, substituent effects, and synthesis pathways.

Table 1: Structural and Molecular Comparison

Key Observations

Halogen Position and Reactivity :

- The 2-bromo-5-fluoro substitution pattern in this compound is shared with compounds like 2-bromo-N-(cyclopropylmethyl)-5-fluorobenzamide . This arrangement enhances electrophilic aromatic substitution resistance compared to para-substituted analogs, as seen in 5-bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide .

Molecular Weight and Bioavailability :

- Compounds with bulkier substituents (e.g., 3-chloro-4-methoxyphenyl in ) exhibit higher molecular weights (>350 g/mol), which may limit blood-brain barrier permeability compared to lighter analogs (e.g., 272.11 g/mol for the cyclobutyl derivative) .

Actividad Biológica

2-Bromo-N-cyclobutyl-5-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a fluorine atom, contributing to its unique chemical reactivity. The presence of the cyclobutyl group may influence its interaction with biological targets, enhancing its pharmacological profile.

The primary mechanism by which this compound exerts its effects involves the inhibition of specific kinases. Kinases play crucial roles in various cellular processes, including cell proliferation and survival. By inhibiting these enzymes, the compound may disrupt critical signaling pathways involved in cancer progression.

Biological Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Below is a summary of its biological activity based on available studies:

| Cell Line | IC50 (µM) | Mechanism of Action | Observations |

|---|---|---|---|

| Km-12 (Colon Cancer) | Not specified | TRK inhibition | Significant reduction in proliferation |

| MDA-MB-231 (Breast Cancer) | 1.0 | Caspase activation | Induces apoptosis at specific concentrations |

| HepG2 (Liver Cancer) | Not specified | CDK inhibition | Potential for liver cancer treatment |

Case Studies and Research Findings

- Anticancer Properties : In studies involving the Km-12 cell line, this compound demonstrated potent inhibitory effects on cell proliferation, suggesting its potential utility in treating colon cancer. Similarly, in MDA-MB-231 cells, the compound was shown to induce apoptosis and enhance caspase-3 activity, indicating a mechanism that could be leveraged for breast cancer therapy.

- Comparative Studies : When compared to other similar compounds, this compound exhibited superior inhibitory effects on TRK activity. This suggests that the unique structural features of this compound may enhance its biological efficacy compared to related molecules.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that derivatives of this compound show good plasma stability with minimal inhibitory effects on cytochrome P450 isoforms, which is crucial for reducing potential drug-drug interactions during therapeutic applications.

Molecular Docking Studies

Molecular docking studies have illustrated that this compound effectively binds to active sites of kinases involved in cancer progression, including CDK2 and EGFR. This interaction is pivotal for its proposed therapeutic applications in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.